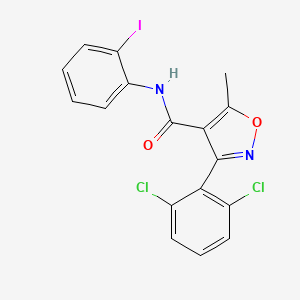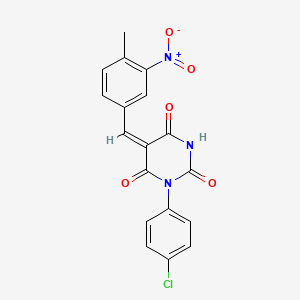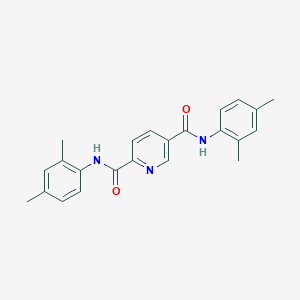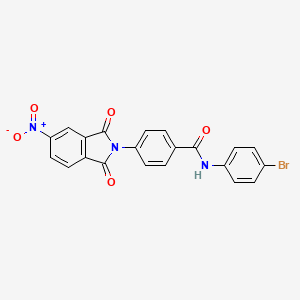
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide
説明
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. Inhibition of NAE by MLN4924 leads to the accumulation of proteins that are targeted for degradation, resulting in cell cycle arrest and apoptosis.
作用機序
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. NAE activates NEDD8, a small ubiquitin-like modifier, which is then conjugated to target proteins to facilitate their degradation by the proteasome. Inhibition of NAE by 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide leads to the accumulation of proteins that are targeted for degradation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting NAE and leading to the accumulation of proteins that are targeted for degradation. 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One advantage of using 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its potency and specificity as an inhibitor of NAE. This allows for the selective inhibition of protein degradation in cells, which can be useful for studying the role of specific proteins in cellular processes. However, one limitation of using 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide is its toxicity, which can limit its use in certain experiments. Additionally, 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has a short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
将来の方向性
One future direction for the study of 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide is the development of more potent and selective inhibitors of NAE. This could lead to the identification of new targets for cancer therapy and the development of more effective treatments. Additionally, the combination of 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide with other cancer therapies, such as chemotherapy and radiation therapy, could be further explored to improve treatment outcomes. Finally, the role of NAE in other cellular processes, such as DNA damage response and cell differentiation, could be studied to better understand its role in cancer development and progression.
科学的研究の応用
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied in the field of cancer research. It has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting NAE and leading to the accumulation of proteins that are targeted for degradation. 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2IN2O2/c1-9-14(17(23)21-13-8-3-2-7-12(13)20)16(22-24-9)15-10(18)5-4-6-11(15)19/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPVEYXEOOLRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740040.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B3740047.png)
![5-{[5-(4-iodophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740055.png)
![N-(2-methoxyphenyl)-2-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3740061.png)
![2-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B3740086.png)

![methyl (2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B3740102.png)
![N,N'-1,3-phenylenebis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3740106.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3740113.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)


